N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride
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Overview
Description
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH and a molecular weight of 213.71 g/mol It is a heterocyclic amine that features a tetrahydropyran ring substituted with a phenyl group and an amine group
Preparation Methods
The synthesis of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction.
Substitution with Phenyl Group: The tetrahydropyran ring is then substituted with a phenyl group using a Friedel-Crafts alkylation reaction.
Introduction of the Amine Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions .
Chemical Reactions Analysis
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can undergo reduction reactions to form reduced amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .
Scientific Research Applications
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride can be compared with other similar compounds, such as:
N-Phenyltetrahydro-2H-pyran-4-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
N-Phenylpiperidine-4-amine: Features a piperidine ring instead of a tetrahydropyran ring, leading to different chemical properties and biological activities.
N-Phenylmorpholine-4-amine: Contains a morpholine ring, which can influence its interactions with biological molecules.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-phenyloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)12-11-6-8-13-9-7-11;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSNIOLYTCTGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701863 |
Source
|
Record name | N-Phenyloxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360058-83-9 |
Source
|
Record name | N-Phenyloxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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